(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid
Description
(2R,4R)-1,2-Dimethylpiperidine-4-carboxylic acid is a chiral piperidine derivative characterized by two methyl groups at positions 1 and 2 of the six-membered nitrogen-containing ring and a carboxylic acid substituent at position 4. The stereochemistry at positions 2 and 4 (both R-configurations) imparts distinct conformational and electronic properties, influencing its reactivity, solubility, and biological interactions. The hydrochloride salt form (rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride) is documented as a building block in organic synthesis .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-5-7(8(10)11)3-4-9(6)2/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m1/s1 |
InChI Key |
KNRGPNUMYGQKOA-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1C)C(=O)O |
Canonical SMILES |
CC1CC(CCN1C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method Based on 4-Methyl-2-Picolinic Acid (Hydrogenation and Esterification Route)
This method, described in Chinese patent CN103524401A, uses 4-methyl-2-picolinic acid as the starting material and proceeds through the following steps:
| Step | Description | Conditions/Details |
|---|---|---|
| 1. Reduction (Hydrogenation) | 4-methyl-2-picolinic acid is hydrogenated under palladium on charcoal catalyst in methanol at 45–55 °C and 2–3 atm hydrogen pressure to yield a reduced intermediate. | Catalyst: Pd/C; Solvent: Methanol; Temp: 45–55 °C; Pressure: 2–3 atm |
| 2. Esterification | The reduced product is dissolved in toluene, treated dropwise with sulfur oxychloride, followed by addition of dehydrated alcohol to form the corresponding ester. | Reagents: SOCl2, dehydrated alcohol; Solvent: Toluene |
| 3. Separation | The ester mixture is washed with water, and the toluene layer is purified by silica gel column chromatography to isolate the trans isomer. | Purification: Silica gel chromatography |
| 4. Chiral Resolution | The trans-ester is subjected to chiral resolution using a chiral organic acid (e.g., D-amygdalic acid) to obtain the (2R,4R)-enantiomer of the piperidine carboxylic acid. | Chiral resolving agent: D-amygdalic acid; Crystallization at 10 °C |
This method is noted for its operational safety, cost-effectiveness, and relatively mild reaction conditions.
Grignard Reaction and Cyclization Route Using Diethyl Oxalate
Described in patent CN101712645B, this approach starts from diethyl oxalate and 1-bromo-substituted propylene:
| Step | Description | Conditions/Details |
|---|---|---|
| 1. Grignard Reaction | Diethyl oxalate reacts with 1-bromo-3-substituted propylene via Grignard addition to form an intermediate 2-carbonyl-4-substituted-5-cyanoethyl valerate. | Reagents: Diethyl oxalate, 1-bromo-3-substituted propylene; Grignard conditions |
| 2. Cyclization | The intermediate undergoes cyclization to form a piperidine ring structure. | Cyclization conditions optimized for ring closure |
| 3. Protection | The carboxylic acid group is protected as a benzyl ester by reaction with chloroformic acid benzyl ester and organic base. | Protection reagent: Benzyl chloroformate; Base: Organic base |
| 4. Deprotection | The benzyl ester is removed under mild conditions to yield the free acid. | Deprotection conditions: Hydrogenolysis or acid/base treatment |
| 5. Chiral Resolution | The trans-4-substituted-2-piperidine carboxylic acid ethyl ester is resolved to obtain the (2R,4R)-enantiomer. | Resolution by fractional crystallization or chiral chromatography |
This method emphasizes the use of inexpensive raw materials and simple operations, suitable for industrial scale-up.
Amide Coupling and Chiral Chromatography (Research-Scale Synthesis)
A recent medicinal chemistry study (2023) reports the synthesis of (2R,4R)-2,4-dimethylpiperidine derivatives via amide bond formation and chiral chromatographic separation:
| Step | Description | Conditions/Details |
|---|---|---|
| 1. Amide Formation | Reaction of 2-amino-4,5,6,7-tetrahydro-benzothiophene derivatives with carboxylic acids using coupling agents such as EDC in DMSO. | Reagents: EDC, DMSO; Temp: Room temperature; Time: Overnight |
| 2. Alkylation (Optional) | Alkyl halides are reacted with amines in the presence of DIPEA at elevated temperatures (up to 100 °C) to introduce methyl groups. | Reagents: Alkyl halide, DIPEA; Temp: 100 °C; Time: 9 h |
| 3. Purification | Crude products are purified by high-performance liquid chromatography (HPLC). | Purification: HPLC |
| 4. Chiral Separation | Enantiomers are separated by chiral chromatography, achieving >98% enantiomeric excess. | Chiral chromatography; Confirmation by X-ray crystallography |
This method is suitable for producing highly pure enantiomers for biological evaluation but is less practical for large-scale synthesis.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Hydrogenation & Esterification (Patent CN103524401A) | 4-methyl-2-picolinic acid | Catalytic hydrogenation, esterification, chiral resolution | Mild conditions, cost-effective, scalable | Requires chiral resolution step |
| Grignard & Cyclization (Patent CN101712645B) | Diethyl oxalate, 1-bromo-substituted propylene | Grignard addition, cyclization, protection/deprotection, chiral resolution | Inexpensive raw materials, simple process | Multi-step, moderate yield |
| Amide Coupling & Chiral Chromatography (Research) | Amines, carboxylic acids, alkyl halides | Amide bond formation, alkylation, chiral HPLC | High enantiomeric purity, suitable for research | Not suitable for industrial scale |
Research Findings and Notes
- The stereochemistry of the (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid is critical for its biological activity and is confirmed by X-ray crystallography in research settings.
- Chiral resolution remains a common step in these syntheses due to the difficulty of direct asymmetric synthesis of this compound.
- Industrially, methods using inexpensive starting materials and mild conditions (e.g., hydrogenation of picolinic acid derivatives) are preferred for cost and safety reasons.
- Protection and deprotection strategies (e.g., benzyl ester protection) are employed to facilitate purification and improve yields.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas in the presence of metal catalysts. Substitution reactions often require nucleophiles or electrophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
Drug Development
(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid serves as a pivotal scaffold in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their biological activities, particularly as:
- Anticancer Agents : Research indicates that modifications of piperidine derivatives can enhance their efficacy against specific cancer targets. For instance, compounds derived from this structure have shown promise in inhibiting mitotic kinases like Nek2, which is implicated in tumor growth and metastasis .
- Neurological Disorders : The compound's derivatives are being investigated for potential use in treating neurological conditions such as Alzheimer's disease. The piperidine structure is known to facilitate interactions with neurotransmitter receptors, making it a candidate for cognitive enhancers .
Synthesis of Bioactive Molecules
The compound is frequently utilized as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical transformations allows it to be incorporated into larger molecular frameworks:
- Synthesis of Piperazine Derivatives : (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid can be transformed into piperazine derivatives that exhibit enhanced biological activity and selectivity .
- Fluorinated Piperidines : Recent advancements have highlighted the synthesis of fluorinated analogs using this compound as a starting material. These fluorinated derivatives often demonstrate improved pharmacokinetic properties .
Case Study 1: Anticancer Activity
A study explored the anticancer potential of piperidine derivatives synthesized from (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid. The findings revealed that certain derivatives exhibited significant antiproliferative effects against HeLa cells through the inhibition of Nek2 kinase activity. This underscores the compound's utility in developing targeted cancer therapies .
Case Study 2: Neurological Applications
Research into the synthesis of piperidine-based compounds has shown their effectiveness in modulating neurotransmitter systems. For example, derivatives of (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid were tested for their ability to enhance cholinergic signaling in models of Alzheimer’s disease, indicating potential therapeutic benefits .
Mechanism of Action
The mechanism of action of (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, piperidine derivatives can inhibit enzymes or receptors, altering cellular processes .
Comparison with Similar Compounds
4-Piperidinecarboxylic Acid (Isonipecotic Acid)
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic Acid
- Structure: A nitroxide radical-containing piperidine with tetramethyl groups and an amino-carboxylic acid moiety.
- Key Differences : The tetramethyl groups and radical confer stability against oxidation, making it useful in spin-labeling studies.
- Applications : Electron paramagnetic resonance (EPR) spectroscopy probes .
(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid
Argipidine (Complex Piperidine Derivative)
- Structure: A highly functionalized piperidine with sulfonyl, guanidino, and methyl groups.
- Key Differences : Extended substituents enable selective enzyme inhibition (e.g., thrombin).
- Applications : Anticoagulant drug candidate .
Table 1: Comparative Analysis of (2R,4R)-1,2-Dimethylpiperidine-4-carboxylic Acid and Analogous Compounds
*Inferred from structural analysis; †Calculated based on formula; ‡CAS for hydrochloride salt: Not explicitly provided in evidence.
Key Research Findings
- Solubility Trends : Piperidine derivatives with polar substituents (e.g., hydroxyl, carboxyl) exhibit higher aqueous solubility, while bulky groups (e.g., ethoxycarbonyl) increase organic-phase partitioning .
- Biological Activity : Methylation at strategic positions (e.g., 1 and 2 in the target compound) can modulate pharmacokinetic properties, as seen in argipidine’s anticoagulant efficacy .
Q & A
Q. What are the key synthetic routes for (2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid, and how are stereochemical outcomes controlled?
The synthesis often involves multi-step reactions with chiral intermediates to preserve stereochemistry. For example, palladium-catalyzed cross-coupling under inert atmospheres (e.g., tert-butyl alcohol, 40–100°C) can introduce substituents while retaining the (2R,4R) configuration . Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis, with intermediates verified by HPLC (e.g., using tetrabutylammonium hydroxide and phosphate buffer at pH 5.5 for resolution) .
Q. How is the compound characterized structurally, and what analytical methods are prioritized?
X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is critical for confirming stereochemistry and crystal packing . Complementary methods include:
- NMR : Assigning diastereotopic protons in the piperidine ring.
- HPLC : Mobile phases with methanol, water, and ion-pair reagents (e.g., tetrabutylammonium hydroxide) resolve enantiomeric impurities .
- MS : High-resolution mass spectrometry validates molecular weight (e.g., CHNO, MW 143.18) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stereochemical assignments for this compound?
Discrepancies may arise from improper chiral column selection or crystallographic refinement errors. To address this:
- Compare experimental [α] values with literature data (e.g., (+)-trans-4-hydroxypipecolic acid has specific optical rotations) .
- Re-refine X-ray data using SHELXL with updated scattering factors and twinning analysis to confirm the (2R,4R) configuration .
- Cross-validate using vibrational circular dichroism (VCD) for solution-state stereochemistry .
Q. What strategies optimize the compound’s solubility and stability in enzymatic assays?
The carboxylic acid group confers pH-dependent solubility. For assays:
Q. How does the compound interact with biological targets, and what computational methods support mechanism elucidation?
Molecular docking studies suggest the piperidine ring engages in hydrophobic interactions, while the carboxylic acid forms hydrogen bonds with catalytic residues (e.g., in enzymes like γ-aminobutyric acid transaminase). Use:
- MD Simulations : AMBER or GROMACS to model binding dynamics.
- QM/MM : To study electronic interactions at active sites . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .
Methodological Challenges
Q. What are the limitations of current synthetic protocols for scaling up this compound?
Key issues include:
- Low yields in chiral resolution steps (e.g., ≤50% in diastereomeric salt formation).
- Palladium catalyst residues requiring rigorous purification (e.g., via ion-exchange chromatography) .
- Sensitivity to oxidation: Use inert atmospheres and antioxidants (e.g., BHT) during storage .
Q. How can researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?
- Re-optimize density functional theory (DFT) calculations with solvent corrections (e.g., SMD model for water).
- Validate predicted pKa values (e.g., ~3.5 for the carboxylic acid group) via potentiometric titration .
- Reconcile steric effects in transition states using kinetic isotope effect (KIE) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
